Superior Biochemical Potency of (S,R)-GSK321 Against IDH1 Mutants vs. Clinical-Stage Inhibitors
(S,R)-GSK321 demonstrates 2- to 25-fold greater biochemical potency against the most common IDH1 mutants (R132G, R132C, R132H) compared to the FDA-approved inhibitor ivosidenib (AG-120) and the clinically advanced olutasidenib (FT-2102) [1]. In recombinant enzyme assays, (S,R)-GSK321 inhibits R132H with an IC50 of 4.6 nM, whereas ivosidenib and olutasidenib exhibit IC50 values of 12-19 nM and 21.2 nM, respectively [2]. This enhanced potency translates to lower compound requirements in biochemical and cellular studies, reducing off-target effects and improving assay signal-to-noise ratios.
| Evidence Dimension | Biochemical inhibition of IDH1 R132H |
|---|---|
| Target Compound Data | IC50 = 4.6 nM |
| Comparator Or Baseline | Ivosidenib: IC50 = 12-19 nM; Olutasidenib: IC50 = 21.2 nM |
| Quantified Difference | 2.6- to 4.6-fold lower IC50 vs. ivosidenib; 4.6-fold lower vs. olutasidenib |
| Conditions | Recombinant IDH1 R132H enzymatic assay, RapidFire-MS/MS detection |
Why This Matters
Higher biochemical potency reduces the concentration needed for target engagement, minimizing off-target liabilities and enabling more robust signal-to-noise ratios in mechanistic studies.
- [1] MedChemExpress. (n.d.). (S,R)-GSK321. Retrieved from https://www2.medchemexpress.com/s-r-wt-idh1-inhibitor-2.html View Source
- [2] PeptideDB. (n.d.). Ivosidenib. Retrieved from https://www.peptidedb.com View Source
